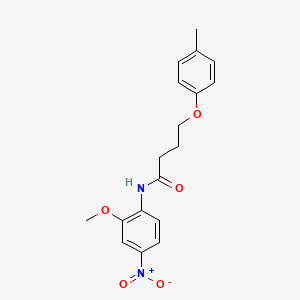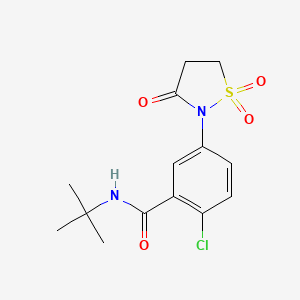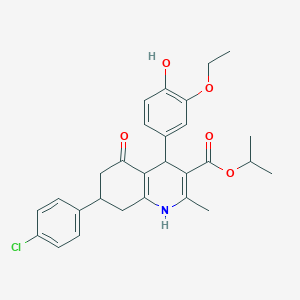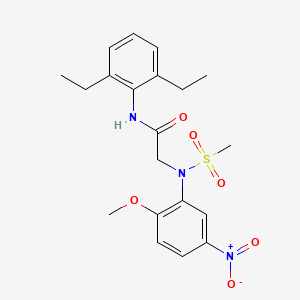![molecular formula C19H24N2O4S B5202836 N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5202836.png)
N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as MPMPB, is a chemical compound that has been extensively researched for its potential use in scientific research. This compound has a unique molecular structure that makes it an interesting target for researchers looking to understand its mechanism of action and potential applications.
作用机制
The mechanism of action of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have a number of biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of inflammatory molecules in the body, which can help to reduce inflammation and pain. Additionally, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of using N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, this compound has been shown to have a number of potential applications in scientific research, making it a valuable tool for researchers. However, one limitation of using N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is that it may have potential side effects that need to be carefully monitored.
未来方向
There are a number of potential future directions for research on N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. For example, researchers could investigate the potential use of this compound as a treatment for inflammatory diseases such as arthritis. Additionally, further studies could be conducted to understand the mechanism of action of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide and how it interacts with other molecules in the body. Finally, researchers could explore the development of new drugs based on the structure of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, with the aim of improving its efficacy and reducing potential side effects.
合成方法
The synthesis of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the reaction of 4-aminomethyl-benzamide with methylsulfonyl chloride and phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, which can then be purified and used in scientific research.
科学研究应用
N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and pain. This compound has been shown to have anti-inflammatory properties, making it a potential target for the development of new drugs to treat inflammatory diseases. Additionally, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
属性
IUPAC Name |
N-(3-methoxypropyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-14-6-13-20-19(22)17-11-9-16(10-12-17)15-21(26(2,23)24)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBNARLLNCZINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5712322 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)




![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
![2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5202821.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5202829.png)
![methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5202830.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5202841.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)